4-(2-Methyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide is a nitrogen-containing heterocyclic compound. This compound features a bicyclic structure, specifically a 2-azabicyclo[3.2.1]octane core, which is fused with a phenol group. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-2-azabicyclo[3.2.1]octan-5-yl)phenol typically involves the construction of the 2-azabicyclo[3.2.1]octane core followed by functionalization with a phenol group. Common synthetic approaches include:
Intramolecular Cyclization: This method involves the cyclization of a suitable precursor to form the bicyclic structure.
Beckmann Rearrangement: This rearrangement is used to introduce the nitrogen atom into the bicyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow chemistry to enhance yield and efficiency. The use of palladium-catalyzed reactions and photochemical transformations are also explored to improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-2-azabicyclo[3.2.1]octan-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitrogen-containing ring can be reduced under specific conditions.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine or nitric acid are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced forms of the bicyclic core.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-(2-Methyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide has significant applications in various fields:
Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential bioactive properties, including interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in drug discovery.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Methyl-2-azabicyclo[3.2.1]octan-5-yl)phenol involves its interaction with specific molecular targets. The phenol group can engage in hydrogen bonding and π-π interactions, while the bicyclic core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Shares the same bicyclic core but lacks the phenol group.
Tropane Alkaloids: Such as cocaine and atropine, which also feature a bicyclic nitrogen-containing core.
Uniqueness
4-(2-Methyl-2-azabicyclo[3.2.1]octan-5-yl)phenol is unique due to the presence of both the 2-azabicyclo[3.2.1]octane core and the phenol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
61321-24-2 |
---|---|
Molecular Formula |
C14H20BrNO |
Molecular Weight |
298.22 g/mol |
IUPAC Name |
4-(2-methyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide |
InChI |
InChI=1S/C14H19NO.BrH/c1-15-9-8-14(7-6-12(15)10-14)11-2-4-13(16)5-3-11;/h2-5,12,16H,6-10H2,1H3;1H |
InChI Key |
TTWHTONVESMASH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CCC1C2)C3=CC=C(C=C3)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.